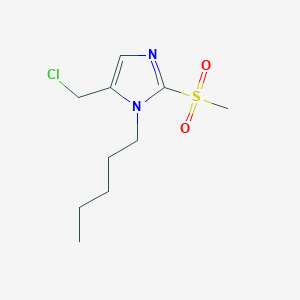

5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the conditions such as temperature and pressure .Molecular Structure Analysis

The molecular structure is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The analysis would discuss the spatial arrangement of atoms, the type of bonds, and the overall shape of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The type of reaction (for example, nucleophilic substitution or elimination) is also discussed .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability .Mecanismo De Acción

Target of Action

It’s structurally similar to other imidazole derivatives which are known to interact with various enzymes and receptors in the body

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets at the molecular level. The chloromethyl group may undergo nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target molecules . The presence of the methanesulfonyl and phenylethyl groups could also influence the compound’s interactions with its targets .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and modulation of ion channels . The compound’s effects on these pathways would depend on its specific targets and mode of action.

Pharmacokinetics

Factors such as its molecular size, polarity, and the presence of functional groups like chloromethyl and methanesulfonyl could influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its structural similarity to other imidazole derivatives, it might have potential effects on cellular signaling, enzyme activity, and ion channel function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of the chloromethyl group might be affected by the pH of the environment . Additionally, the compound’s stability could be influenced by temperature and the presence of other reactive species .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible molecule, and it can be synthesized using a variety of methods. In addition, this compound has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of processes. However, there are also some limitations to the use of this compound in laboratory experiments. It is not always easy to control the concentration of this compound in a solution, and it is also difficult to determine the exact mechanism of action of this compound.

Direcciones Futuras

Despite its wide range of applications, there is still much to learn about 5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole. Future research should focus on understanding the exact mechanism of action of this compound and its effects on various biochemical and physiological processes. In addition, future research should focus on developing new methods for synthesizing this compound and optimizing its concentration in laboratory experiments. Finally, further research should focus on exploring the potential applications of this compound in clinical settings.

Métodos De Síntesis

5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole can be synthesized using a variety of methods, including the use of Grignard reagents, oxidation, and reduction. The Grignard reagent is used to form a carboxylic acid, which is then oxidized to form the desired product. The oxidation of the carboxylic acid can be achieved by using either a palladium-catalyzed reaction or a sodium hypochlorite-catalyzed reaction. The reduction of the carboxylic acid can be accomplished using either a sodium borohydride-catalyzed reaction or a lithium aluminum hydride-catalyzed reaction. The resulting product is then purified using a variety of techniques, including column chromatography, recrystallization, and distillation.

Aplicaciones Científicas De Investigación

5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole has a wide range of applications in scientific research. It has been used in studies related to drug metabolism, molecular biology, and pharmacology. This compound has been used to study the metabolism of various drugs, including those used to treat cancer, HIV, and other diseases. It has also been used to study the structure and function of various proteins and enzymes. In addition, this compound has been used to study the biochemical and physiological effects of various drugs and compounds.

Safety and Hazards

Propiedades

IUPAC Name |

5-(chloromethyl)-2-methylsulfonyl-1-(1-phenylethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-10(11-6-4-3-5-7-11)16-12(8-14)9-15-13(16)19(2,17)18/h3-7,9-10H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCJRKJDGYUOEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=CN=C2S(=O)(=O)C)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)